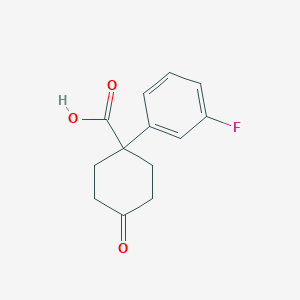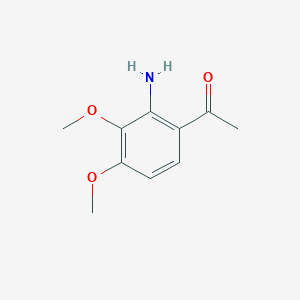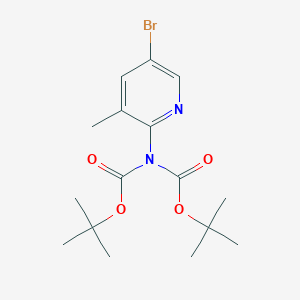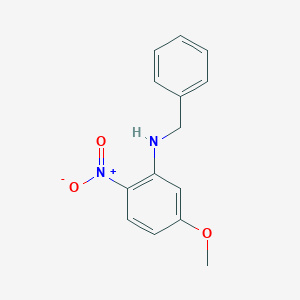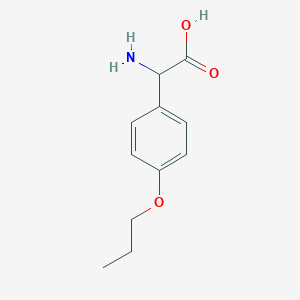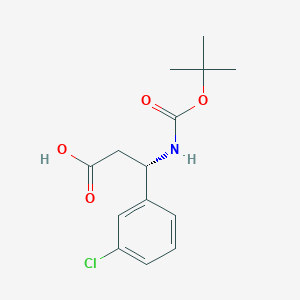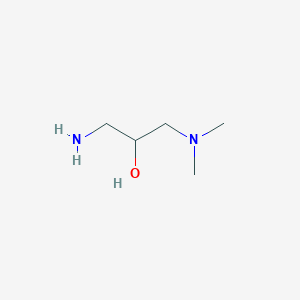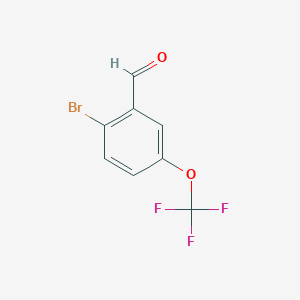
2-Amino-5-isopropylbenzonitrile
Übersicht
Beschreibung
2-Amino-5-isopropylbenzonitrile is a chemical compound with the CAS Number: 549488-76-8. It has a molecular weight of 160.22 . The compound is orange to red-brown in color and can exist in both solid and liquid forms .
Molecular Structure Analysis
The molecular formula of 2-Amino-5-isopropylbenzonitrile is C10H12N2 . The InChI code for the compound is 1S/C10H12N2/c1-7(2)8-3-4-10(12)9(5-8)6-11/h3-5,7H,12H2,1-2H3 .Physical And Chemical Properties Analysis
The compound is stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C . The physical form of the compound is an orange to red-brown solid or liquid .Wissenschaftliche Forschungsanwendungen
Advances in Amino Acid Research
Biomedical Applications of Chlorogenic Acid (CGA) Chlorogenic Acid (CGA) is a phenolic compound with a wide range of biological and pharmacological effects, including antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, and neuroprotective activities. CGA has shown potential in modulating lipid metabolism and glucose levels, which could be beneficial in treating metabolic disorders such as diabetes and obesity. This highlights the therapeutic potential of CGA and similar compounds in addressing various health conditions, underscoring the importance of further research to optimize their biological and pharmacological effects (Naveed et al., 2018).
Peptide Studies and the Use of TOAC The spin label amino acid TOAC has been employed in peptide studies, offering insights into peptide secondary structure and dynamics. This approach has facilitated the analysis of peptide interactions with membranes and proteins, contributing to a better understanding of biological mechanisms and potential therapeutic applications (Schreier et al., 2012).
Electrochemical Detection of Amino Acids Recent developments in sensors and biosensors for electrochemical detection of amino acids have demonstrated their significance in various fields, including medicine, pharmacy, and environmental monitoring. These advancements highlight the critical role of amino acids in health and disease, as well as the potential for new technologies to improve diagnostic capabilities and therapeutic interventions (Dinu & Apetrei, 2022).
Biosensors for Amino Acid Determination Biosensors for amino acid determination have been developed, offering simple, fast, specific, and highly sensitive methods for detecting amino acids in various samples. These tools are essential for monitoring dietary intake, studying metabolic disorders, and developing new therapeutic approaches (Pundir et al., 2018).
Safety and Hazards
Wirkmechanismus
Target of Action
This compound belongs to the class of aminobenzonitriles, which are organic molecules containing a benzene ring substituted with an amino group and a cyano group. Aminobenzonitriles have been studied in various contexts, but the specific targets of 2-Amino-5-isopropylbenzonitrile remain to be elucidated.
Pharmacokinetics
Some physicochemical properties of the compound have been reported . It has high gastrointestinal absorption and is BBB permeant, suggesting good bioavailability . The compound’s lipophilicity (Log Po/w) is reported to be 1.92 (iLOGP), 2.64 (XLOGP3), 2.27 (WLOGP), 1.74 (MLOGP), and 2.06 (SILICOS-IT), with a consensus Log Po/w of 2.13 .
Action Environment
It is known that the compound should be stored in a dark place, sealed in dry conditions, at 2-8°c .
Eigenschaften
IUPAC Name |
2-amino-5-propan-2-ylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2/c1-7(2)8-3-4-10(12)9(5-8)6-11/h3-5,7H,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJUCGGBOPBJYSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80610707 | |
| Record name | 2-Amino-5-(propan-2-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80610707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5-isopropylbenzonitrile | |
CAS RN |
549488-76-8 | |
| Record name | 2-Amino-5-(propan-2-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80610707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


